

Synthesis and Purification of Biotin-PEG24-Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Biotin-PEG24-Acid

Cat. No.: B8024983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Biotin-PEG24-Acid**, a heterobifunctional linker widely utilized in biomedical research and drug development. The unique properties of this molecule, combining the high-affinity binding of biotin to avidin and streptavidin with the solubility and biocompatibility of a 24-unit polyethylene glycol (PEG) spacer, make it an invaluable tool for applications ranging from targeted drug delivery to advanced bioassays. This document details a representative synthetic pathway and purification protocols, supported by quantitative data and workflow visualizations to aid researchers in their practical applications.

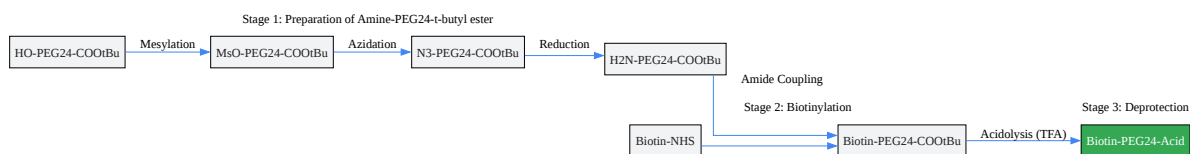
Synthesis of Biotin-PEG24-Acid

The synthesis of **Biotin-PEG24-Acid** is typically achieved through a multi-step process. A common and effective strategy involves the coupling of an amine-terminated PEG linker with an activated biotin derivative, followed by the deprotection of a terminal carboxylic acid group. This method allows for the precise and high-yield production of the desired bifunctional molecule.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-stage process:

- **Preparation of an Amine-Terminated PEG with a Protected Carboxylic Acid:** This involves starting with a PEG molecule that has a protected carboxylic acid at one end and a group that can be converted to an amine at the other. A common protecting group for the carboxylic acid is a tert-butyl ester, which is stable under various reaction conditions but can be removed under acidic conditions.
- **Biotinylation of the Amine-Terminated PEG:** The terminal amine group of the PEG linker is then reacted with an activated form of biotin, typically Biotin-NHS (N-hydroxysuccinimide) ester, to form a stable amide bond.
- **Deprotection of the Carboxylic Acid:** The final step involves the removal of the tert-butyl protecting group to yield the free carboxylic acid, resulting in the final product, **Biotin-PEG24-Acid**.



Crude Biotin-PEG24-Acid

Primary Purification

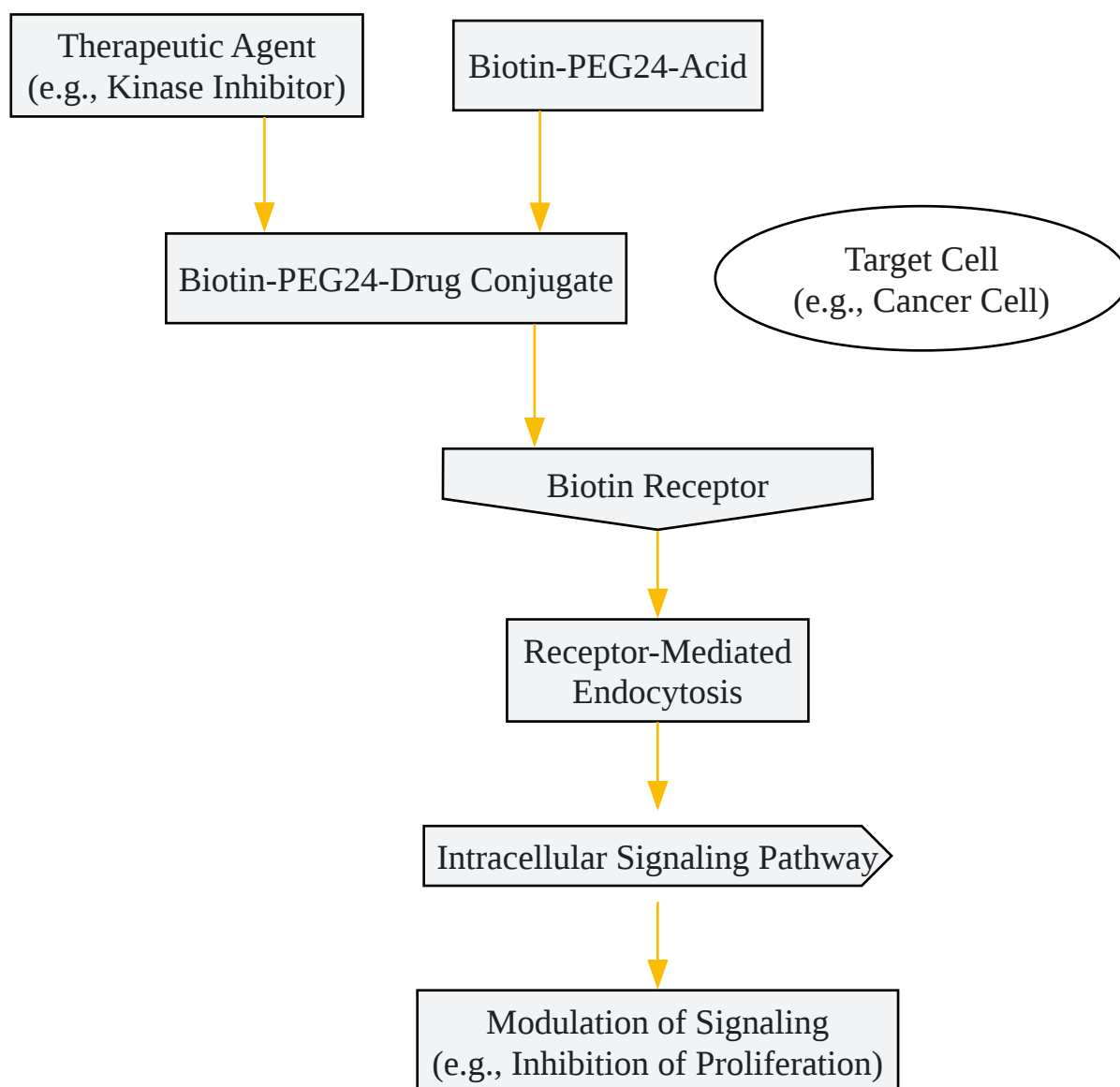
Affinity Chromatography
(Streptavidin-Agarose)

High-Purity Polishing

Preparative RP-HPLC

Pure Biotin-PEG24-Acid
(>95% Purity)

Quality Control
(LC-MS, NMR)



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com